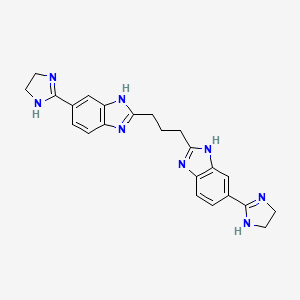
2,2'-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes two benzimidazole rings connected by a 1,3-propanediyl linker. The presence of the imidazole moiety within the benzimidazole rings contributes to its potential biological activity and makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) typically involves the following steps:
Formation of the benzimidazole rings: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the imidazole moiety: The imidazole rings can be introduced via cyclization reactions involving appropriate precursors such as glyoxal and ammonia.
Linking the benzimidazole units: The final step involves the coupling of two benzimidazole units through a 1,3-propanediyl linker, which can be accomplished using reagents like 1,3-dibromopropane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole moiety.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) involves its interaction with various molecular targets and pathways. The imidazole moiety can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and disruption of viral replication.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,3-Propanediyl)bis(5-(1H-imidazol-2-yl)-1H-benzimidazole): Similar structure but lacks the dihydro moiety on the imidazole rings.
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzothiazole): Similar structure but contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness
2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is unique due to the presence of both benzimidazole and dihydroimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields of research.
Properties
CAS No. |
139223-26-0 |
|---|---|
Molecular Formula |
C23H24N8 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[3-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]propyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H24N8/c1(2-20-28-16-6-4-14(12-18(16)30-20)22-24-8-9-25-22)3-21-29-17-7-5-15(13-19(17)31-21)23-26-10-11-27-23/h4-7,12-13H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,30)(H,29,31) |
InChI Key |
PUSQRRMRWCKSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NCCN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


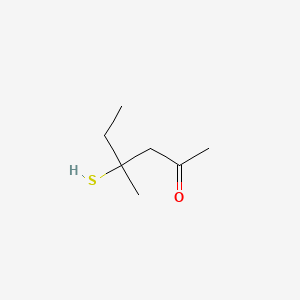

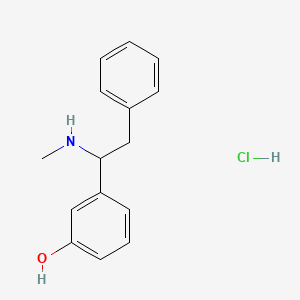

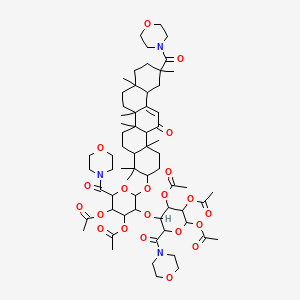

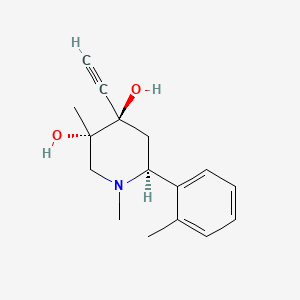



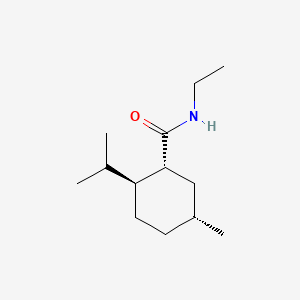
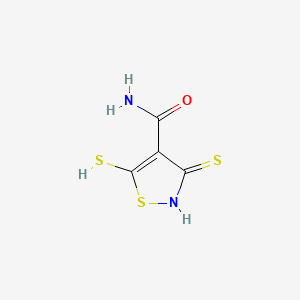

![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)
